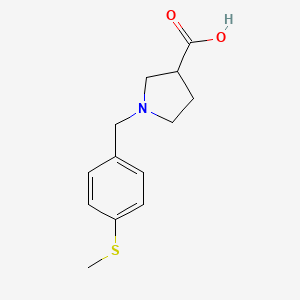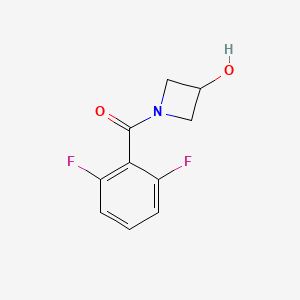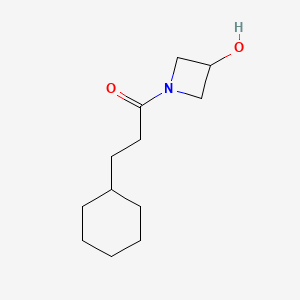
3-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)propan-1-one
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or use .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own set of reactants, conditions, and catalysts .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Antibacterial and Antifungal Activities
A study by Walsh et al. (1996) reports on the synthesis of 3-acetoxyazetidin-2-ones and 3-hydroxyazetidin-2-ones, evaluating their antibacterial and antifungal activities. Some compounds showed significant antifungal activity against pathogens like Cryptococcus neoformans and Candida species, while others displayed antibacterial properties against bacteria including Staphylococcus aureus and Escherichia coli (Walsh et al., 1996).
Synthesis and Chemical Properties
Faustino et al. (2012) described the gold(I)-catalyzed intermolecular [2+2] cycloadditions between allenamides and alkenes, leading to highly substituted cyclobutane derivatives. This method provides a new approach for synthesizing compounds with potential applications in medicinal chemistry (Faustino et al., 2012).
NAAA Inhibitors for Pain and Inflammation
Nuzzi et al. (2016) explored the structure-activity relationship (SAR) studies of 3-aminoazetidin-2-one derivatives, identifying potent inhibitors of N-acylethanolamine acid amidase (NAAA). These inhibitors exhibit significant anti-inflammatory effects, suggesting potential therapeutic applications for treating pain and inflammation (Nuzzi et al., 2016).
Potential as Fluorescent Markers
Pelizaro et al. (2019) investigated the toxic effects of novel compounds synthesized from cardanol and glycerol, demonstrating low acute toxicity across various biological models. These findings suggest the potential for these compounds to be safely used as fluorescent markers for monitoring biodiesel quality (Pelizaro et al., 2019).
Elastase Inhibition
Beauve et al. (1999) prepared 1-alkoxycarbonyl-3-bromoazetidin-2-ones, evaluating them as potential elastase inhibitors. Their study provides insights into the stereochemical aspects influencing the enzymatic hydrolysis of these compounds, which could inform the design of novel therapeutic agents (Beauve et al., 1999).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-cyclohexyl-1-(3-hydroxyazetidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-11-8-13(9-11)12(15)7-6-10-4-2-1-3-5-10/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKVNQGVNHAISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(Methylsulfanyl)phenyl]methyl}azetidin-3-ol](/img/structure/B1468700.png)
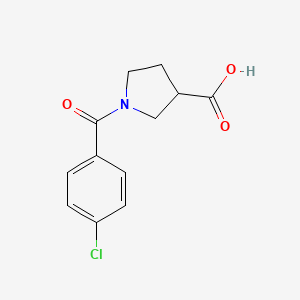


![1-[(2-Methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468704.png)


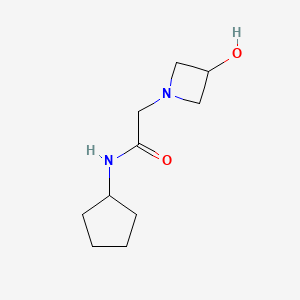


![1-[4-(Pyrrolidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1468715.png)
![1-[(3-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468719.png)
